molecular formula C11H17N3O2 B8698425 N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine CAS No. 25238-54-4

N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine

Cat. No. B8698425
Key on ui cas rn: 25238-54-4
M. Wt: 223.27 g/mol
InChI Key: HJMLCGPNMFWONS-UHFFFAOYSA-N
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Patent
US05240780

Procedure details

34. In a 125 mL flask were mixed 14.11 g. (0.10 mole) of 4-fluoronitrobenzene, 10.22 g. (0.10 mole) of 3-(dimethylamino) propylamine and 5.00 g. (0.12 mole) of dry sodium fluoride. Upon warming, a reaction began, and after an hour the mixture was heated to 150° C. for an hour. The mixture was cooled below 100° and treated with 400 mL water containing 0.10 mole sodium hydroxide at 60° C. for one hour; it was then chilled to solidify the freed amine and the aqueous phase was decanted off. After three water washings and drying, the crude product was dissolved in methyl tertiary butyl ether, filtered and evaporated to dryness, giving 19.69 g. (88% yield) of N-(3-dimethylaminopropyl) 4-nitroaniline, m.p. 60°-61.5° C. A 2.23 g. (0.01 mole) portion of this product was dissolved in 15 mL of acetone and treated with 2.13 g. (0.015 mole) of methyl iodide in a closed vessel. There was an immediate reaction and presently a yellow solid was suddenly precipitated. The mixture was warmed for 1/2 hour at 50° C. cooled, filtered, washed with acetone, and dried; the remaining solid, weighing 3.31 g., m.p. 210°-211.5° C., represented a 90% yield of Dye No. 34.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0.12 mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[CH3:11][N:12]([CH3:17])[CH2:13][CH2:14][CH2:15][NH2:16].[F-].[Na+].O>>[CH3:11][N:12]([CH3:17])[CH2:13][CH2:14][CH2:15][NH:16][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
CN(CCCN)C
Step Three
Name
Quantity
0.12 mol
Type
reactant
Smiles
[F-].[Na+]
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
O
Step Five
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
34. In a 125 mL flask were mixed 14.11 g
TEMPERATURE
Type
TEMPERATURE
Details
Upon warming
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled below 100°
TEMPERATURE
Type
TEMPERATURE
Details
it was then chilled
CUSTOM
Type
CUSTOM
Details
the aqueous phase was decanted off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After three water washings and drying
DISSOLUTION
Type
DISSOLUTION
Details
the crude product was dissolved in methyl tertiary butyl ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
giving 19.69 g

Outcomes

Product
Name
Type
product
Smiles
CN(CCCNC1=CC=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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